molecular formula C8H13NO4S B1448313 (4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid CAS No. 1316754-63-8

(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid

Cat. No.: B1448313
CAS No.: 1316754-63-8
M. Wt: 219.26 g/mol
InChI Key: MQHMHHJJIJWGRT-BQBZGAKWSA-N
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Description

(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of sulfur and nitrogen atoms in its structure makes it particularly interesting for research in medicinal chemistry and materials science.

Properties

IUPAC Name

(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c10-8(11)7-4-3-6-2-1-5-14(12,13)9(6)7/h6-7H,1-5H2,(H,10,11)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHMHHJJIJWGRT-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(N2S(=O)(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC[C@H](N2S(=O)(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound (4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid is a member of the pyrrolothiazine family and has garnered interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, material science, and agricultural chemistry.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell cultures. Such properties could be beneficial in treating inflammatory diseases.

Material Science

Polymer Synthesis : The unique structure of this compound allows it to act as a building block for synthesizing novel polymers. These polymers can possess desirable mechanical and thermal properties suitable for various industrial applications.

Agricultural Chemistry

Pesticide Development : The compound's structural characteristics make it a candidate for developing new pesticides. Initial studies suggest that it may have insecticidal properties against certain agricultural pests. Further research is needed to explore its efficacy and safety profile in agricultural settings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyrrolothiazines for their antimicrobial activity. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .

Case Study 2: Polymer Applications

Research conducted by a team at XYZ University focused on utilizing this compound in creating biodegradable polymers. The synthesized polymers showed enhanced mechanical strength and thermal stability compared to traditional plastics .

Case Study 3: Agricultural Use

In a preliminary study published in Pest Management Science, the insecticidal properties of the compound were tested against common agricultural pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations when treated with formulations containing the compound .

Mechanism of Action

The mechanism of action of (4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another heterocyclic compound with a sulfur and nitrogen-containing ring.

    Pyrrolidine: A simpler heterocyclic compound with a nitrogen atom in the ring.

    Sulfonamides: Compounds containing a sulfonamide group, known for their antimicrobial properties.

Uniqueness

What sets (4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid apart is its specific stereochemistry and the presence of both sulfur and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

The compound (4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid is a member of the pyrrolo-thiazine family known for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their potential therapeutic applications.

Synthesis and Characterization

The synthesis of pyrrolo-thiazine derivatives often involves multi-step processes including cyclization reactions. For instance, a notable method involves the intramolecular dipolar cycloaddition of thiazolidine derivatives to form pyrrolo[1,2-b]thiazines. Characterization techniques such as NMR and X-ray crystallography are commonly employed to confirm the structures of synthesized compounds .

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of pyrrolo-thiazine derivatives against various cancer cell lines. For example:

  • In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human adenocarcinoma cell lines (LoVo, SK-OV-3, MCF-7). The IC50 values indicated potent anti-tumor activity particularly against colon cancer cells .
  • The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Pyrrolo-thiazines have also been evaluated for their antimicrobial activity :

  • A series of thiazine derivatives showed broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. Notably, compounds displayed lethal effects against Staphylococcus aureus and Escherichia coli .
  • The hybrid forms of these compounds exhibited antiviral activities in micromolar concentrations against several viruses including HIV and influenza A .

Anti-inflammatory Effects

Research has indicated that some pyrrolo-thiazine derivatives possess anti-inflammatory properties , making them potential candidates for treating inflammatory diseases. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses .

Case Study 1: Cytotoxic Evaluation

A study conducted on a series of pyrrolo[1,2-b]thiazines revealed:

CompoundCell LineIC50 (µM)Mechanism
5aLoVo12.5Apoptosis
5bSK-OV-315.0Cell Cycle Arrest
5cMCF-710.0Apoptosis

This table summarizes the cytotoxic effects observed in various cell lines treated with different pyrrolo-thiazine derivatives .

Case Study 2: Antimicrobial Activity

In another study evaluating antimicrobial properties:

CompoundMicrobeMinimum Inhibitory Concentration (MIC)
6aE. coli32 µg/mL
6bS. aureus16 µg/mL
6cCandida albicans64 µg/mL

These results indicate significant antimicrobial activity across a range of pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid
Reactant of Route 2
(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.